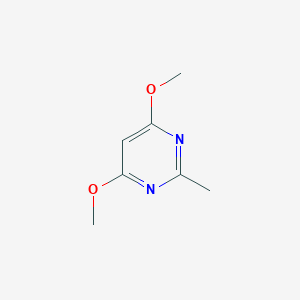

4,6-Dimethoxy-2-methylpyrimidine

Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, forms the core of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine. The synthetic versatility of the pyrimidine scaffold allows for extensive structural modifications at its 2, 4, 5, and 6 positions, leading to a vast library of derivatives with diverse applications.

In the broader landscape of pyrimidine chemistry, research into 2,4,6-trisubstituted pyrimidines has been particularly fruitful. The introduction of methoxy (B1213986) groups at the 4- and 6-positions, combined with various substituents at the 2-position, has been shown to be a critical structural motif for biological activity. This specific substitution pattern is a hallmark of several commercially important compounds, establishing the 4,6-dimethoxy-2-substituted pyrimidine core as a significant area of investigation in synthetic and industrial chemistry.

Significance in Contemporary Chemical and Biological Sciences

The direct research focus on 4,6-Dimethoxy-2-methylpyrimidine itself is limited; however, its structural significance is underscored by the extensive investigation and application of its closely related sulfur-containing derivatives: 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) and 4,6-dimethoxy-2-methylsulfonylpyrimidine. These compounds serve as crucial intermediates in the synthesis of highly active agrochemicals.

The sulfonyl derivative, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is a key building block for a class of pyrimidinyloxybenzoic acid herbicides, which includes commercially successful products like bispyribac-sodium (B1667525) and pyribenzoxim. asianpubs.org These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme for plant growth, thereby controlling a wide spectrum of weeds in major crops like rice. asianpubs.org

The synthesis of this vital sulfonyl intermediate is typically achieved through the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.orgresearchgate.net This thioether, in turn, is often prepared from precursors such as 2-chloro-4,6-dimethoxypyrimidine (B81016). asianpubs.orgresearchgate.net The established, multi-step synthetic pathways to these valuable herbicidal intermediates highlight the importance of the core 4,6-dimethoxy-2-substituted pyrimidine structure. Consequently, this compound is significant as a fundamental structural entity within this important class of chemical compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13566-48-8 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Exact Mass | 154.074228 g/mol chem960.com |

| Complexity | 109 chem960.com |

| Hydrogen Bond Donors | 0 chem960.com |

| Hydrogen Bond Acceptors | 4 chem960.com |

| Rotatable Bonds | 2 chem960.com |

Table 2: Research Data on Key Synthetic Derivatives

| Compound | Synthesis Precursor(s) | Key Reaction | Product Properties | Reference |

|---|---|---|---|---|

| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptide | Nucleophilic Substitution | Yield: 95.6%, m.p.: 52.5-53.8 °C | asianpubs.org |

| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 4,6-Dimethoxy-2-methylthiopyrimidine, Hydrogen peroxide | Oxidation | Yield: 95%, m.p.: 126.3-127.7 °C | asianpubs.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Dimethoxy-2-methylthiopyrimidine |

| 4,6-Dimethoxy-2-methylsulfonylpyrimidine |

| Bispyribac-sodium |

| Pyribenzoxim |

| 2-Chloro-4,6-dimethoxypyrimidine |

| Uracil |

| Thymine |

| Cytosine |

| Sodium methyl mercaptide |

| Hydrogen peroxide |

| Acetylacetone (B45752) |

| Thiourea (B124793) |

| Dimethyl carbonate |

| Sodium tungstate (B81510) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJAXMTUACMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452904 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-48-8 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4,6 Dimethoxy 2 Methylpyrimidine

Advanced Synthetic Routes

Advanced synthetic strategies for 4,6-dimethoxy-2-methylpyrimidine are primarily centered on multi-step pathways that construct the pyrimidine (B1678525) core and then functionalize it accordingly. These routes are designed for high yield and purity.

The construction of this compound is typically achieved through a sequence of reactions, beginning with simpler, commercially available precursors. This multi-step approach allows for precise control over the introduction of each functional group. A common pathway involves the initial formation of a pyrimidine ring, followed by substitutions to install the desired methoxy (B1213986) groups.

The foundational step in many syntheses is the creation of the pyrimidine ring structure through a cyclocondensation reaction. This involves reacting a 1,3-dicarbonyl compound, or a derivative, with a compound containing an N-C-N fragment.

A key precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), can be synthesized via the cyclocondensation of dimethyl malonate and acetamidine (B91507) hydrochloride. google.com This reaction is typically carried out in the presence of a base like sodium methoxide (B1231860) in a methanol (B129727) solvent. The process involves heating the mixture, followed by acidification to precipitate the dihydroxy pyrimidine product. google.com Yields for this cyclization step have been reported to be as high as 86%. google.com

A similar strategy has been employed for related pyrimidines, such as the cyclocondensation of acetylacetone (B45752) and thiourea (B124793) in the presence of hydrochloric acid to produce 4,6-dimethyl-1-mercaptopyrimidine, which serves as a precursor for other functionalized pyrimidines. researchgate.net

Table 1: Cyclocondensation Reaction for Pyrimidine Precursor Synthesis

| Reactants | Base/Catalyst | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide | Methanol | 4,6-dihydroxy-2-methylpyrimidine | 86% | google.com |

| Acetylacetone, Thiourea | Hydrochloric acid | Not specified | 4,6-dimethyl-1-mercaptopyrimidine | Not specified in abstract | researchgate.net |

Once the pyrimidine core is formed, nucleophilic substitution is a critical strategy for introducing the methoxy groups. If the synthesis proceeds from 4,6-dihydroxy-2-methylpyrimidine, the hydroxyl groups must first be converted into better leaving groups, typically chloro groups. This is achieved by treating the dihydroxy pyrimidine with a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield 4,6-dichloro-2-methylpyrimidine. chemicalbook.com

With the dichloro intermediate in hand, the chlorine atoms are displaced by methoxy groups through a nucleophilic substitution reaction with sodium methoxide (NaOMe). This reaction is typically performed in methanol, and heating the mixture drives the substitution to completion, yielding the final product, this compound. chemicalbook.com A similar nucleophilic substitution is used to produce the related compound 4,6-dimethoxy-2-methylthiopyrimidine (B1363538), where 2-chloro-4,6-dimethoxypyrimidine (B81016) is reacted with sodium methyl mercaptide to achieve a 95.6% yield. asianpubs.orgresearchgate.net

Table 2: Nucleophilic Substitution Reactions in Pyrimidine Synthesis

| Starting Material | Reagent | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dichloropyrimidine | Sodium methoxide (NaOMe) | Methanol | 4,6-dimethoxypyrimidine (B185312) | Not specified | chemicalbook.com |

| 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | Methanol | 4,6-dimethoxy-2-methylthiopyrimidine | 95.6% | asianpubs.orgresearchgate.net |

| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Sodium methoxide (NaOMe) | Toluene | 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | Not specified | google.com |

While oxidation is not a direct step in the synthesis of this compound itself, it is a crucial reaction for producing commercially important derivatives, particularly 4,6-dimethoxy-2-methylsulfonylpyrimidine. This sulfone is a key intermediate for several herbicides. asianpubs.orggoogle.com

The synthesis starts with a related compound, 4,6-dimethoxy-2-methylthiopyrimidine. The sulfur atom in the methylthio group is oxidized to a sulfone group. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510). asianpubs.orgresearchgate.netgoogle.com This oxidation step is highly efficient, with reported yields of up to 95%. asianpubs.orgresearchgate.net An alternative, greener oxidant that has been explored is ozone, which improves oxidation efficiency and reduces aqueous waste since water is not generated as a byproduct. wipo.int

Green Chemistry Approaches to Synthesis

In response to growing environmental concerns, green chemistry principles are being integrated into the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

A significant focus of green synthetic chemistry is the replacement of toxic and hazardous reagents with more environmentally benign alternatives. google.comwipo.int

In pyrimidine synthesis, traditional methylation reactions often use highly toxic reagents such as dimethyl sulfate (B86663) and methyl iodide. researchgate.net Green alternatives that have been successfully implemented include dimethyl carbonate (DMC) and chloromethane (B1201357). researchgate.netresearchgate.net Dimethyl carbonate is a non-toxic, biodegradable reagent that serves as an effective "green" methylating agent, often used with a phase transfer catalyst to improve reactivity. researchgate.netresearchgate.net Similarly, chloromethane has been used as a less toxic substitute for dimethylsulfate in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. researchgate.net

For chlorination steps, highly corrosive and hazardous reagents like phosphorus oxychloride are common. researchgate.net A safer alternative that has been proposed is triphosgene, which is easier to handle and reduces environmental pollution. google.com Furthermore, the use of ozone as an oxidizing agent instead of peroxide-based systems represents a greener choice by minimizing the generation of wastewater. wipo.int

Table 3: Comparison of Traditional vs. Green Reagents in Pyrimidine Synthesis

| Reaction Type | Traditional Reagent | Green Alternative | Advantage of Green Alternative | Reference |

|---|---|---|---|---|

| Methylation | Dimethyl sulfate, Methyl iodide | Dimethyl carbonate (DMC), Chloromethane | Lower toxicity, biodegradable (DMC) | researchgate.netresearchgate.net |

| Chlorination | Phosphorus oxychloride (POCl₃) | Triphosgene | Safer to handle, less pollution | google.com |

| Oxidation | Hydrogen Peroxide (with metal catalysts) | Ozone (O₃) | Reduces aqueous waste generation | wipo.int |

Optimized Reaction Conditions for Sustainability

Traditional synthesis methods for this compound and its derivatives have often involved hazardous reagents like dimethyl sulfate and phosphorus oxychloride, leading to significant environmental pollution. asianpubs.orgresearchgate.net In response, greener and more sustainable methods have been developed.

One optimized approach utilizes chloromethane, a less toxic methylating agent, in a two-step process to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a key derivative. researchgate.nettandfonline.com This method avoids the use of highly toxic and corrosive substances. researchgate.nettandfonline.com Another sustainable method involves the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine using hydrogen peroxide in the presence of sodium tungstate dihydrate, which is considered an environmentally friendly process. asianpubs.org The use of ozone as an oxidizing agent instead of hydrogen peroxide has also been explored to improve efficiency and reduce wastewater. wipo.int

Table 1: Comparison of Sustainable Synthesis Methods

| Method | Key Reagents | Advantages |

|---|---|---|

| Chloromethane Methylation | Chloromethane, Potassium Carbonate | Avoids highly toxic dimethyl sulfate and corrosive phosphorus oxychloride. researchgate.nettandfonline.com |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide, Sodium Tungstate Dihydrate | Environmentally friendly oxidation process. asianpubs.org |

| Ozone Oxidation | Ozone | Improves oxidation efficiency and reduces wastewater. wipo.int |

| "One-Pot" Synthesis | Alkali Metal Methoxide, Phase-Transfer Catalyst | Streamlined process, minimizes waste. google.com |

Synthesis of Key Intermediates

The synthesis of this compound often proceeds through key intermediates, which are themselves subjects of synthetic optimization.

4,6-Dimethoxy-2-methylthiopyrimidine as Intermediate

4,6-Dimethoxy-2-methylthiopyrimidine is a crucial intermediate in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP). researchgate.nettandfonline.com One facile and high-yield synthesis involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide. asianpubs.org This reaction, conducted in methanol with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, achieves a yield of 95.6%. asianpubs.org

Another approach starts from 2-thiobarbituric acid, which is methylated using chloromethane in the presence of potassium carbonate and N,N-dimethylformamide. tandfonline.com Optimization of reaction conditions, such as temperature and time, has led to a high conversion of 2-thiobarbituric acid (85.7%) and a respectable selectivity for 4,6-dimethoxy-2-methylthiopyrimidine (53.1%). researchgate.nettandfonline.com

A "one-pot" process has also been developed starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is reacted with an alkali metal methoxide to form the 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine intermediate without isolation before subsequent oxidation. google.com

4,6-Dihydroxy-2-methylpyrimidine as Precursor in Derivatives

4,6-Dihydroxy-2-methylpyrimidine is a versatile precursor for various derivatives, including those used in the pharmaceutical and explosive industries. tsijournals.com Its synthesis typically involves the condensation of acetamidinium (B1228376) chloride and a malonic acid ester in the presence of a base. tsijournals.comgoogle.com

One common method involves the reaction of acetamidinium chloride and dimethyl malonate in methanol with sodium methoxide as the base. google.com The reaction is initially conducted under ice bath conditions and then warmed to room temperature. google.com After reaction completion, the methanol is removed, and the product is precipitated by acidification. google.com This process has been shown to produce yields as high as 87%. google.com

Table 2: Synthesis of Key Intermediates

| Intermediate | Starting Materials | Key Reagents | Yield |

|---|---|---|---|

| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Tetrabutylammonium bromide | 95.6% asianpubs.org |

| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Thiobarbituric acid | Chloromethane, Potassium carbonate | 53.1% (selectivity) researchgate.nettandfonline.com |

| 4,6-Dihydroxy-2-methylpyrimidine | Acetamidinium chloride, Dimethyl malonate | Sodium methoxide, Methanol | 86-87% google.com |

| 4,6-Dihydroxy-2-methylpyrimidine | Acetamidinium chloride, Diethyl malonate | Sodium ethoxide, Methanol | 85% tsijournals.com |

Mechanistic Investigations of Synthesis

Understanding the reaction mechanisms and catalytic pathways is essential for further optimization of the synthesis of this compound and its derivatives.

Reaction Mechanism Elucidation

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine from 4,6-dimethoxy-2-methylthiopyrimidine involves an oxidation step. A facile method for this conversion is through nucleophilic substitution followed by oxidation. researchgate.net The oxidation can be achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate. researchgate.net

The nitration of 4,6-dihydroxy-2-methylpyrimidine to form precursors for explosives has also been studied. google.com The conventional method involves dissolving the pyrimidine in concentrated sulfuric acid followed by the addition of nitric acid anhydride. google.com An improved method involves the use of an organic solvent during nitration to better control the reaction heat and improve safety and yield. google.com

Catalytic Pathways in Synthesis

Catalysts play a significant role in enhancing the efficiency and selectivity of the synthesis of this compound derivatives. In the synthesis of 4,6-dimethoxy-2-methanesulfonyl pyrimidine, a key challenge is ensuring the complete conversion of the chloropyrimidine intermediate to avoid the formation of sensitizing impurities. google.com The use of a suitable catalyst can accelerate the methoxylation of chloropyrimidine, achieving 100% conversion and preventing the formation of these impurities. google.com

In the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine, sodium tungstate is used as a catalyst with hydrogen peroxide. google.com This catalytic system is effective in converting the methylthio group to the methylsulfonyl group. google.com Phase-transfer catalysts, such as tetrabutylammonium bromide, are also employed to facilitate reactions between reactants in different phases, for example, in the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxypyrimidine. asianpubs.org

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on process optimization to ensure economic viability, safety, and environmental sustainability. Research in this area targets the improvement of reaction conditions, minimization of waste, and enhancement of product yield and purity.

Traditional synthetic routes for pyrimidine derivatives have often involved reagents and solvents that are now recognized as environmentally hazardous. rasayanjournal.co.in The industrial synthesis of compounds related to this compound, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, has historically employed toxic substances like dimethyl sulphate and phosphorus oxychloride, leading to the generation of significant amounts of polluted industrial wastewater. asianpubs.org

Modern approaches, often termed "Green Chemistry," aim to mitigate these environmental impacts. rasayanjournal.co.innih.gov Key strategies include:

Replacement of Hazardous Reagents: A significant advancement has been the move away from toxic methylating agents and chlorinating agents. For instance, a more environmentally friendly process for a key precursor involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation. asianpubs.org This method avoids highly toxic reagents common in older procedures. asianpubs.org

Greener Oxidation Techniques: The oxidation step in the synthesis of related sulfonylpyrimidines is critical. Cleaner methods now utilize hydrogen peroxide in the presence of a catalyst like sodium tungstate, which is a more benign oxidizing system compared to older, more hazardous alternatives. asianpubs.orgresearchgate.net

Waste Reduction and Safer Solvents: The principles of green chemistry emphasize minimizing waste and using less toxic solvents. rasayanjournal.co.in Techniques such as using magnetized deionized water as a solvent or employing solvent-free reaction conditions have been developed for pyrimidine synthesis, offering advantages like cleaner synthesis, lower costs, and easier workups. researchgate.net The use of phase-transfer catalysts can also improve reaction efficiency and reduce the need for harsh conditions. asianpubs.org

Improving the efficiency and yield of synthesis is a primary objective in the industrial production of this compound and its derivatives. High yields are crucial for making a process cost-effective. Several studies and patents have focused on optimizing reaction parameters to maximize output and purity.

One notable improvement involves the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a precursor, from 2-chloro-4,6-dimethoxypyrimidine. By using a phase-transfer catalyst (tetrabutylammonium bromide) and optimizing reaction temperature, a yield of 95.6% can be achieved. asianpubs.org The subsequent oxidation of this intermediate to 4,6-dimethoxy-2-methylsulfonylpyrimidine using hydrogen peroxide and sodium tungstate dihydrate has been reported to proceed with a 95% yield. asianpubs.orgresearchgate.net

Process optimization often involves a systematic study of various parameters. For related pyrimidine compounds, research has shown that optimizing the choice of solvent, reaction time, and reagents can lead to significant improvements. For example, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a study found that using dry methanol as the reaction medium instead of absolute ethanol (B145695) and reducing the reaction time from 5 hours to 3 hours improved the yield to a maximum of 85% and significantly reduced operational costs. tsijournals.com

The following table summarizes findings from various studies aimed at improving the synthesis of this compound precursors.

| Precursor/Related Compound | Synthetic Step | Reagents/Conditions | Reported Yield | Source |

| 4,6-dimethoxy-2-methylthiopyrimidine | Nucleophilic Substitution | 2-chloro-4,6-dimethoxy pyrimidine, sodium methyl mercaptide, tetrabutylammonium bromide | 95.6% | asianpubs.org |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Oxidation | 4,6-dimethoxy-2-methylthiopyrimidine, H₂O₂, sodium tungstate dihydrate | 95% | asianpubs.orgresearchgate.net |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Oxidation | 4,6-dimethoxy-2-methylmercaptopyrimidine, H₅IO₆/CrO₃ | 87% | nih.gov |

| 4,6-dihydroxy-2-methylpyrimidine | Condensation | Acetamidinium chloride, diethyl malonate, sodium methoxide in methanol (optimized) | 85% | tsijournals.com |

These studies highlight a continuous effort in chemical process development to enhance the efficiency, safety, and environmental profile of producing valuable chemical compounds like this compound. researchgate.netpowertechjournal.com

Iii. Chemical Transformations and Derivatization of 4,6 Dimethoxy 2 Methylpyrimidine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglibretexts.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

The nitration of 4,6-dimethoxy-2-methylpyrimidine is a well-established electrophilic aromatic substitution reaction. The presence of two electron-donating methoxy (B1213986) groups at the 4 and 6 positions activates the pyrimidine (B1678525) ring, directing the incoming electrophile.

Selective Nitration at the 5-Position : The reaction of this compound with nitric acid, often in the presence of a solvent or catalyst like acetic acid or sulfuric acid, leads to the selective introduction of a nitro group at the 5-position. This high regioselectivity is a consequence of the electronic activation provided by the methoxy groups. To prevent unwanted side reactions, such as the degradation of the methoxy groups, the reaction temperature is typically kept below 40°C. The resulting product, 4,6-dimethoxy-2-methyl-5-nitropyrimidine, is a valuable intermediate for further chemical synthesis. This nitro-substituted compound can undergo further transformations, including the reduction of the nitro group to an amino group or the substitution of the methoxy groups.

| Reactant | Reagent | Product |

| This compound | Nitric Acid | 4,6-Dimethoxy-2-methyl-5-nitropyrimidine |

Table 1. Nitration of this compound.

Beyond nitration, other electrophilic modifications of the pyrimidine ring are possible, although less common. The introduction of other functional groups via electrophilic substitution can be challenging due to the relative deactivation of the pyrimidine ring compared to benzene. However, the activating effect of the methoxy groups can facilitate certain reactions. For instance, chlorination of the related compound 4,6-dimethoxy-2-(methylthio)pyrimidine using N-chlorosuccinimide (NCS) results in the formation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in a 56% yield. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of pyrimidine chemistry. rsc.orgyoutube.com The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles.

The 2-position of the pyrimidine ring in this compound derivatives can be a site for nucleophilic attack, particularly when a suitable leaving group is present. For example, in related pyrimidine systems, a methylsulfonyl group at the 2-position can be displaced by amines. researchgate.net The reactivity at this position is influenced by the electronic properties of both the pyrimidine ring and the attacking nucleophile.

A fascinating aspect of pyrimidine chemistry is the occurrence of ring transformations upon treatment with strong nucleophiles. wur.nlresearchgate.net These reactions often involve an initial nucleophilic attack on the pyrimidine ring, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. wur.nl For instance, the reaction of pyrimidines with hydrazine (B178648) can lead to the formation of pyrazoles or 1,2,4-triazoles, depending on the substitution pattern and reaction conditions. researchgate.net While specific examples involving this compound are not extensively detailed in the provided context, the general principles of pyrimidine ring transformations suggest its potential to undergo such rearrangements under appropriate nucleophilic conditions. wur.nlresearchgate.net

Oxidative Transformations

The oxidation of substituents on the pyrimidine ring can lead to the formation of new functional groups. For instance, the thioether group in 4,6-dimethoxy-2-(methylthio)pyrimidine can be oxidized to a sulfone. researchgate.net This transformation is a crucial step in synthetic routes that aim to activate the 2-position for subsequent nucleophilic substitution reactions. researchgate.net The resulting sulfone is a good leaving group, facilitating the introduction of other functionalities at this position. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | Varies | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) |

Table 2. Oxidation of a 4,6-Dimethoxy-2-(methylthio)pyrimidine.

Complexation and Coordination Chemistry

The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the methoxy groups in 4,6-dimethoxypyrimidine (B185312) derivatives provide sites for coordination with other molecules, leading to the formation of various complexes.

Derivatives of 4,6-dimethoxypyrimidine can act as proton acceptors in reactions with proton-donating compounds, resulting in the formation of proton transfer (PT) complexes. A study on 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), a structurally related compound, demonstrated its reaction with 2,6-dichloro-4-nitrophenol (B181596) (DCNP) as a proton donor. pharmacophorejournal.com This reaction was investigated in different polar solvents, including methanol (B129727), ethanol (B145695), and acetonitrile, as well as in the solid state. pharmacophorejournal.com

The formation of the PT complex was confirmed through various spectroscopic methods. Job's and photometric titration methods established a 1:1 molecular composition for the complex in all tested solvents, indicating that the stoichiometry is independent of the solvent. pharmacophorejournal.com The stability of the complex, quantified by the formation constant (KPT), was found to be highest in the protic solvent ethanol and lowest in the aprotic solvent acetonitrile. pharmacophorejournal.com Spectroscopic and physical parameters, such as the Gibbs free energy change (ΔG°), were determined, with the most negative value recorded in ethanol, consistent with the higher formation constant in this solvent. pharmacophorejournal.com The solid-state complex was also synthesized and characterized by elemental analysis, ¹H NMR, and FT-IR spectroscopy, all of which confirmed the formation of a 1:1 PT complex. pharmacophorejournal.com

Spectroscopic and Physical Parameters for the DCNP-ADMP Proton Transfer Complex

| Parameter | Methanol | Ethanol | Acetonitrile |

|---|---|---|---|

| Stoichiometry (Donor:Acceptor) | 1:1 | 1:1 | 1:1 |

| Formation Constant (KPT) | Intermediate | Highest | Lowest |

| Gibbs Free Energy (ΔG°) | Intermediate | Most Negative | Least Negative |

The introduction of an amino group onto the 4,6-dimethoxypyrimidine scaffold, as in 2-amino-4,6-dimethoxypyrimidine, allows for its derivatization into Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds are versatile ligands in coordination chemistry.

A novel Schiff base ligand, 3-{[(4,6-dimethoxypyrimidin-2-yl)imino]methyl}naphthalen-2-ol, was synthesized by the condensation of 2-amino-4,6-dimethoxypyrimidine with 2-hydroxy-1-naphthaldehyde. wjpps.com This bidentate ligand coordinates to metal ions through its phenolic oxygen and azomethine nitrogen. wjpps.com The subsequent reaction of this ligand with metal salts, such as Ni(II) and Zn(II), yielded corresponding metal complexes. wjpps.com

The characterization of the Schiff base and its metal complexes was performed using techniques like FT-IR, ¹H-NMR, and UV-Vis spectroscopy. wjpps.com Molar conductivity measurements indicated that the synthesized complexes are non-electrolytes, and an octahedral geometry was proposed for the complexes. wjpps.com This demonstrates the utility of 4,6-dimethoxypyrimidine derivatives as platforms for creating more complex coordination compounds. wjpps.com

Synthesis and Characterization of a Schiff Base Ligand and its Complexes

| Compound | Synthesis | Characterization Methods | Key Findings |

|---|---|---|---|

| Schiff Base Ligand (3-{[(4,6-dimethoxypyrimidin-2-yl)imino]methyl}naphthalen-2-ol) | Condensation of 2-amino-4,6-dimethoxypyrimidine and 2-hydroxy-1-naphthaldehyde | FT-IR, ¹H-NMR, UV-Vis | Formation of a bidentate ligand |

| Ni(II) and Zn(II) Complexes | Reaction of the Schiff base ligand with Ni(II) and Zn(II) salts | FT-IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility | Formation of non-electrolyte, octahedral complexes |

Iv. Spectroscopic Characterization and Advanced Analytical Techniques for 4,6 Dimethoxy 2 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 4,6-dimethoxy-2-methylpyrimidine and its analogs. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms. ipb.pt

Proton NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of 4,6-dimethoxypyrimidine (B185312), the chemical shifts of the protons are influenced by the nature of the substituents on the pyrimidine (B1678525) ring.

For instance, in a series of pyrimidine derivatives, the protons of the pyrimidine and any associated hydrazone or azomethine groups can be clearly distinguished. nih.gov The chemical shifts for the methyl and methoxy (B1213986) groups on the pyrimidine ring are characteristic. For example, the ¹H-NMR spectrum of a pyrimidine derivative revealed a singlet at 3.82 ppm corresponding to a methyl group. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Selected Protons in Pyrimidine Derivatives

| Proton Type | Exemplary Chemical Shift (ppm) | Multiplicity | Reference Compound Type |

| Pyrimidine NH | 12.59 | Singlet | Pyrimidine-hydrazone derivative nih.gov |

| Hydrazone NH | 12.39 | Singlet | Pyrimidine-hydrazone derivative nih.gov |

| Azomethine CH=N | 8.15 | Singlet | Pyrimidine-hydrazone derivative nih.gov |

| Methyl Group | 3.82 | Singlet | Pyrimidine derivative nih.gov |

This table is for illustrative purposes; actual chemical shifts can vary based on the specific derivative and solvent used.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring and its substituents are indicative of their electronic environment.

In pyrimidine derivatives, the carbons of the pyrimidine ring typically resonate in the aromatic region of the spectrum. For example, in 2-(heptylthio)pyrimidine-4,6-diamine, the aromatic carbons C5, C4/C6, and C2 were identified at δ 79.2, 163.8, and 170.0 ppm, respectively. mdpi.com The carbons of the methoxy groups would appear at a characteristic upfield shift. For instance, in a series of methoxyflavonol derivatives, methoxy carbons were assigned chemical shifts around 55.8 ppm. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts for Pyrimidine Derivatives

| Carbon Atom | Exemplary Chemical Shift (ppm) | Reference Compound Type |

| C2 | 170.0 | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

| C4/C6 | 163.8 | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

| C5 | 79.2 | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

| Methoxy Carbon | 55.8 | Methoxyflavonol derivative researchgate.net |

This table presents example chemical shifts; actual values depend on the specific molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

For a derivative like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808), the IR spectrum would show characteristic peaks for C-H, C=N, C=C, and S=O stretching vibrations. nih.gov In a related pyrimidine derivative, the carbonyl groups of two lactam moieties showed absorption bands at 1685 and 1627 cm⁻¹. nih.gov The IR spectrum of another pyrimidine derivative displayed absorption bands at 3351, 2216, 1600, and 1588 cm⁻¹ corresponding to NH, C≡N, C=O, and C=N stretching vibrations, respectively. nih.gov

Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch | 1630 - 1690 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-O Stretch (ether) | 1000 - 1300 |

| S=O Stretch (sulfone) | 1300 - 1350 (asymmetric), 1140 - 1160 (symmetric) |

This table provides general ranges; specific peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

For 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, the molecular weight is 218.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in three-dimensional space. mdpi.com This technique has been used to elucidate the crystal structures of derivatives of this compound.

For example, the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine has been determined. nih.govresearchgate.net The analysis revealed that the asymmetric unit contains two independent molecules which differ in the orientation of the methylsulfonyl group. nih.govresearchgate.net The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net Similarly, the crystal structure of 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate 2-amino-4,6-dimethoxypyrimidine (B117758) has been investigated to understand its structural orientations and refinements. rsc.org

Table 4: Crystallographic Data for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O₄S nih.gov |

| Molecular Weight | 218.23 nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 8.349 (2) nih.gov |

| b (Å) | 11.067 (3) nih.gov |

| c (Å) | 11.438 (3) nih.gov |

| α (°) | 108.457 (8) nih.gov |

| β (°) | 92.774 (8) nih.gov |

| γ (°) | 98.504 (8) nih.gov |

| Volume (ų) | 986.4 (4) nih.gov |

| Z | 4 nih.gov |

Data obtained from a single crystal X-ray diffraction study. nih.gov

Single Crystal X-ray Diffraction Analysis

For instance, the derivative 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine crystallizes in the triclinic space group P1. researchgate.net The asymmetric unit of this compound contains two independent molecules, which primarily differ in the orientation of the methylsulfonyl group. researchgate.netnih.gov This highlights the conformational flexibility of substituents attached to the pyrimidine core.

Similarly, the crystal structure of 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine has been determined, revealing a largely planar molecule. researchgate.net The analysis of these crystal structures is crucial for understanding how the molecule packs in the solid state, which is influenced by various intermolecular forces. ias.ac.inrsc.org

Table 1: Crystallographic Data for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O₄S |

| Molecular Weight | 218.23 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.349 (2) |

| b (Å) | 11.067 (3) |

| c (Å) | 11.438 (3) |

| α (°) | 108.457 (8) |

| β (°) | 92.774 (8) |

| γ (°) | 98.504 (8) |

| Volume (ų) | 986.4 (4) |

| Z | 4 |

| Temperature (K) | 296 |

Hydrogen Bonding Analysis

Hydrogen bonds are significant directional interactions that play a key role in dictating the supramolecular architecture of crystals. ias.ac.inrsc.orgmdpi.com In the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, molecules are linked into chains by intermolecular C–H···O hydrogen bonds. researchgate.netnih.gov

The analysis of hydrogen bonding patterns is also crucial in understanding the structure of co-crystals involving pyrimidine derivatives. For example, in the co-crystal of 2-amino-4,6-dimethoxypyrimidine with anthranilic acid, a pair of N—H···O and O—H···N hydrogen bonds creates a characteristic R₂²(8) ring motif. nih.gov This motif is a robust feature in many aminopyrimidine-carboxylic acid systems. nih.gov Furthermore, N—H···N hydrogen bonds can link pyrimidine molecules to form base pairs, also resulting in an R₂²(8) motif. nih.gov The interplay of these different hydrogen bonds leads to the formation of complex, higher-order structures. researchgate.netsci-hub.se

Table 2: Hydrogen Bond Geometry for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| C3A—H3AA···O2Aⁱ | 0.93 | 2.42 | 3.336 (2) | 169 |

| C5A—H5AC···O2Bⁱⁱ | 0.96 | 2.55 | 3.303 (3) | 135 |

| C7A—H7AA···O4Aⁱⁱⁱ | 0.96 | 2.50 | 3.426 (2) | 161 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, -y+1, -z+1; (iii) x, y, z-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given compound and can be influenced by its chemical environment. unchainedlabs.comsci-hub.se

For pyrimidine derivatives, the electronic spectra can be complex. Studies on 4,6-dihydroxypyrimidine (B14393) derivatives show intense absorption maxima in the range of 252–254 nm. nih.gov The introduction of different substituents can cause shifts in these absorption bands. For example, a nitro group can cause a shift to longer wavelengths. nih.gov In the case of 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate, the lower cut-off wavelength is observed at 228 nm, with the crystal showing 55% transparency in the visible region. rsc.org Theoretical calculations, such as those performed for 2,6-dimethoxyphenol (B48157) (DMOPh) and 4-(N,N-dimethylamino)pyridine (DMAPy), can help in the interpretation of experimental UV-Vis spectra by predicting the energies and intensities of electronic transitions. researchgate.net

Other Advanced Spectroscopic Methods

A variety of other spectroscopic techniques are employed to fully characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of newly synthesized derivatives. nih.govmdpi.com Chemical shifts provide information about the electronic environment of each nucleus. For example, in 4,6-dimethoxy-2-methylsulfonyl pyrimidine, the protons of the methoxy groups appear as a singlet at 4.06 ppm in the ¹H NMR spectrum. asianpubs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govvandanapublications.com For instance, the N-H stretching bands in aminopyrimidine derivatives are typically observed in the range of 3300–3500 cm⁻¹. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.com

Hirshfeld Surface Analysis : This is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com It provides a graphical representation of how neighboring molecules interact, complementing the information obtained from X-ray diffraction. rsc.org

These advanced analytical methods, when used in combination, provide a comprehensive understanding of the chemical and physical properties of this compound and its derivatives, which is essential for their application in various scientific fields. heteroletters.org

Vi. Biological Activity and Applications of 4,6 Dimethoxy 2 Methylpyrimidine Derivatives

Herbicidal Activity

The 4,6-dimethoxypyrimidin-2-yl group is a key component in many commercial herbicides due to its high biological activity. nih.gov These derivatives are instrumental in the development of herbicides that are effective against a wide range of weeds in major crops like rice. asianpubs.org

A significant number of herbicides derived from 4,6-dimethoxy-2-methylpyrimidine function by inhibiting acetolactate synthase (ALS). asianpubs.org The ALS enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.govumn.edu By blocking this enzyme, the herbicides disrupt essential protein synthesis, leading to the death of susceptible plants. umn.edu Herbicides that inhibit the ALS enzyme can be absorbed through both the foliage and roots and are translocated within the plant to the areas of new growth. umn.edu

Many sulfonylurea herbicides, a major class of ALS inhibitors, incorporate the 4,6-dimethoxypyrimidin-2-yl moiety. nih.gov These herbicides are known for their high efficacy at low application rates and their broad-spectrum weed control. The this compound unit is a common structural feature in this class of compounds.

Table 1: Examples of Sulfonylurea Herbicides Containing the 4,6-Dimethoxypyrimidine (B185312) Moiety

| Herbicide Name | Primary Use |

| Rimsulfuron | Control of broadleaf and grassy weeds in various crops. |

| Nicofulfuron | Targets specific weed species. |

| Amidosulfuron | Broad-spectrum herbicidal activity. nih.gov |

| Ethoxysulfuron | Possesses a 4,6-dimethoxypyrimidin-2-yl group. nih.gov |

| Halopyrazosulfuron | Contains the 4,6-dimethoxypyrimidin-2-yl moiety. nih.gov |

All pyrimidinylbenzoate herbicides, another class of ALS inhibitors, feature the 4,6-dimethoxypyrimidin-2-yl group. nih.gov These herbicides are particularly effective in controlling a broad spectrum of weeds in rice cultivation. asianpubs.org 4,6-Dimethoxy-2-methylsulfonylpyrimidine serves as a key intermediate in the synthesis of these compounds. asianpubs.org

Table 2: Examples of Pyrimidinylbenzoate Herbicides

| Herbicide Name | Key Feature |

| Bispyribac-sodium (B1667525) | An ALS inhibiting herbicide used for broad-spectrum weed control in rice. asianpubs.org |

| Pyribenzoxim | An ALS inhibiting herbicide developed from 4,6-dimethoxy-2-methylsulfonylpyrimidine. asianpubs.org |

| Pyriminobac-methyl | Contains the 4,6-dimethoxypyrimidin-2-yl group. nih.gov |

| Pyriftalid | Possesses the 4,6-dimethoxypyrimidin-2-yl group. nih.gov |

Plant Growth Regulators

Research has indicated that certain derivatives of this compound can function as plant growth regulators. These compounds can influence various physiological processes in plants, although this application is less common than their use as herbicides.

Pesticidal Applications

Beyond herbicidal activity, some derivatives of this compound have been investigated for their pesticidal properties, including insecticidal activity. The structural features of the pyrimidine (B1678525) ring can be modified to target specific insect pests.

Fungicidal Applications

Derivatives of pyrimidine have shown promise as fungicidal agents. nih.govmdpi.com For instance, studies have demonstrated the in vitro antifungal activities of certain pyrimidine derivatives against various plant pathogens. nih.govnih.gov Compounds containing the pyrimidine core have been synthesized and tested against fungi like Botrytis cinerea, showing significant fungicidal potential. mdpi.com The development of pyrimidine derivatives as fungicides is an active area of research aimed at combating plant fungal diseases. nih.gov

Pharmaceutical and Medicinal Applications

The versatility of the this compound framework has rendered it a significant area of interest in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic uses, from serving as intermediates in the synthesis of established drugs to emerging as potential new drug candidates with diverse biological activities.

Derivatives of this compound are actively being investigated as potential candidates for drug discovery due to their wide spectrum of biological activities. For example, a derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), has been identified as a potent, lipid-soluble inhibitor of mammalian dihydrofolate reductase. nih.gov This compound has demonstrated significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as an anticancer agent. nih.gov The exploration of various substitutions on the pyrimidine ring continues to yield compounds with promising therapeutic properties.

Several derivatives of this compound have demonstrated notable antimicrobial properties. Studies have shown that certain novel dihydropyrimidine (B8664642) derivatives exhibit significant activity against common pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.gov For instance, significant inhibitory activity with Minimum Inhibitory Concentrations (MIC) of 32 and 64 μg/ml has been observed against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Furthermore, many of these compounds have also shown remarkable antifungal activity against species such as Aspergillus niger and Candida albicans, with MIC values as low as 32 μg/ml. nih.gov

Below is a table summarizing the antimicrobial activity of selected pyrimidine derivatives:

| Derivative Class | Target Microorganism | Activity (MIC) |

| Dihydropyrimidines | Escherichia coli | 32, 64 μg/ml |

| Dihydropyrimidines | Pseudomonas aeruginosa | 32, 64 μg/ml |

| Dihydropyrimidines | Staphylococcus aureus | 32, 64 μg/ml |

| Dihydropyrimidines | Aspergillus niger | 32 μg/ml |

| Dihydropyrimidines | Candida albicans | 32 μg/ml |

This table is based on data from a study on novel dihydropyrimidine derivatives and is for illustrative purposes. nih.gov

The pyrimidine scaffold is a well-known pharmacophore in anticancer drug design, and derivatives of this compound are no exception. Research has revealed that certain compounds based on this structure possess potent anticancer and antitumor properties. For example, the previously mentioned 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) has shown significant activity against the Walker 256 carcinosarcoma in rats. nih.gov In another study, a lipophilic derivative of terpyridine demonstrated high activity against a panel of cancer cells, with a particularly strong effect on the MCF-7 breast cancer cell line (IC50 = 40 nM). nih.gov This activity is attributed to mechanisms such as cell cycle inhibition at the G0/G1 phase, induction of apoptosis, and generation of reactive oxygen species. nih.gov

The following table highlights the anticancer activity of a representative pyrimidine derivative:

| Compound | Cancer Cell Line | Activity (IC50) |

| 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2″-terpyridine | MCF-7 (Breast Cancer) | 40 nM |

This table is based on data from a study on a lipophilic terpyridine derivative and is for illustrative purposes. nih.gov

Derivatives of this compound have also been explored for their anti-inflammatory potential. A study focused on the synthesis of 2-(2-aroylaroxy)-4,6-dimethoxy pyrimidines revealed that some of these newly synthesized compounds exhibit anti-inflammatory activity. nih.gov One particular compound from this series showed more potent activity than the standard drugs it was compared against at all tested doses. nih.gov Another study on dihydropyrimidine derivatives also reported anti-inflammatory activity, which was evaluated in vivo and compared to the standard drug diclofenac (B195802) sodium. nih.gov

Agrochemical Applications

Beyond its pharmaceutical uses, this compound and its derivatives have found significant applications in the agrochemical industry. Specifically, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) is a key intermediate in the synthesis of certain herbicides. google.com These include pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim, which are effective against a wide range of weeds in rice crops by inhibiting the acetolactate synthase (ALS) enzyme. asianpubs.org The compound 2-amino-4,6-dimethoxypyrimidine (B117758) is also a known environmental transformation product of several sulfonylurea herbicides, including bensulfuron-methyl, foramsulfuron, and sulfosulfuron. nih.gov The development of efficient and environmentally friendly synthesis methods for these intermediates is an active area of research to support their large-scale use in agriculture. asianpubs.org

Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of pyrimidine derivatives has revealed their potential for applications in optoelectronics and photonics. The inherent π-deficient and electron-withdrawing characteristics of the pyrimidine ring make it an ideal scaffold for constructing "push-pull" molecules, which are crucial for achieving significant NLO effects. rsc.org While direct studies on the NLO properties of this compound derivatives are not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives serves as a valuable reference for understanding their potential.

Research into pyrimidine-based NLO materials often involves modifying the pyrimidine core with various electron-donating and electron-accepting groups to enhance the molecule's hyperpolarizability. researchgate.net These modifications can lead to materials with significant second-order and third-order NLO responses, making them suitable for applications such as second harmonic generation and two-photon absorption. researchgate.net

For instance, studies on other pyrimidine derivatives, such as N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), have demonstrated notable NLO characteristics. rsc.orgrsc.org In the case of PMMS, both experimental and computational studies, using methods like Density Functional Theory (DFT), have been employed to understand its NLO behavior. rsc.orgrsc.org The investigation of such compounds highlights the general promise of the pyrimidine scaffold in the development of new NLO materials. rsc.org

The exploration of 4,6-bis(arylvinyl)pyrimidine derivatives has also been a fruitful area of research, yielding compounds with applications as two-photon absorption chromophores. researchgate.net The strategic design of these molecules, where the pyrimidine ring acts as a central electron-deficient core, is a common approach to maximizing their NLO properties. researchgate.net

While the following data table does not pertain directly to derivatives of this compound due to a lack of specific literature, it illustrates the type of NLO data generated for other pyrimidine derivatives.

Table 1: Non-Linear Optical Properties of Selected Pyrimidine Derivatives (Note: The following data is for illustrative purposes based on research into the broader pyrimidine class and not specific to this compound derivatives.)

| Compound Name | Molecular Structure | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Measurement/Calculation Method |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Not Available | Data Not Available | Superior to known chalcone (B49325) derivatives | Iterative electrostatic embedding method |

| 4,6-bis(arylvinyl)pyrimidine derivatives | General structure with arylvinyl groups at positions 4 and 6 | Data Not Available | Data Not Available | Two-photon excited fluorescence |

Further research is required to specifically synthesize and characterize the NLO properties of derivatives of this compound. Such studies would likely involve the introduction of various functional groups to create push-pull systems and subsequent evaluation of their NLO response through techniques like the Z-scan method or by computational modeling. acs.org

Vii. Future Directions and Emerging Research Areas

Novel Synthetic Strategies and Methodologies

The pursuit of more efficient and economical synthetic routes to 4,6-dimethoxy-2-methylpyrimidine and its precursors remains a significant area of research. Traditional methods have often been hampered by the use of hazardous reagents and multiple complex steps. researchgate.netasianpubs.org Emerging strategies are focused on improving yield, purity, and process safety.

One promising approach involves a "one-pot reaction" process starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. google.com This method reacts the starting material with an alkali metal methoxide (B1231860) to produce 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine, which is then oxidized directly in the same reaction vessel without isolation. google.com This streamlined process is not only economically advantageous but also reduces waste and potential product loss associated with multi-step syntheses and recrystallization. google.com

Another facile and efficient synthesis has been reported starting from 2-chloro-4,6-dimethoxypyrimidine (B81016). asianpubs.org This method involves a nucleophilic substitution with sodium methyl mercaptide to yield 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) with high efficiency, which is then oxidized to the final product. asianpubs.org Researchers are also exploring novel catalytic systems to accelerate reaction rates and improve selectivity, such as using a phase transfer catalyst like tetrabutylammonium (B224687) bromide in the synthesis of the intermediate 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org

| Starting Material | Key Reagents | Intermediate | Advantage |

| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Alkali metal methoxide, Oxidizing agent | 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | One-pot reaction, high yield and purity, economically and ecologically advantageous. google.com |

| 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Hydrogen peroxide, Sodium tungstate (B81510) | 4,6-dimethoxy-2-methylthiopyrimidine | Facile, high yield (95.6% for substitution, 95% for oxidation), environmentally friendly. asianpubs.org |

| 2-thiobarbituric acid | Chloromethane (B1201357), Potassium carbonate | 4,6-dimethoxy-2-methylthiopyrimidine | Avoids highly toxic dimethylsulfate, more economical and environmentally friendly process. researchgate.net |

Exploration of New Chemical Transformations

Research into new chemical transformations of this compound and its immediate precursors is crucial for expanding its utility. The oxidation of the methylthio group in 4,6-dimethoxy-2-methylthiopyrimidine to a methylsulfonyl group is a key transformation. nih.govchemicalbook.com Studies have focused on optimizing this oxidation step using various reagents to improve yield and environmental friendliness. For example, using hydrogen peroxide with a sodium tungstate catalyst provides a high-yield (95%) and cleaner alternative to traditional methods that used more hazardous chemicals. asianpubs.org Another reported method uses periodic acid and chromium trioxide for this transformation. nih.gov

Beyond its synthesis, 4,6-dimethoxy-2-methylsulfonylpyrimidine serves as a versatile substrate for further reactions. It can undergo microwave-assisted reactions with amines, such as methylamine, to prepare derivatives like 4,6-dimethoxy-N-methylpyrimidin-2-amine. chemicalbook.com The exploration of its reactivity with a wider range of nucleophiles could lead to a diverse library of novel pyrimidine (B1678525) derivatives. Furthermore, the condensation of related pyrimidine structures with other molecules, such as the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones, demonstrates the potential for creating complex fused heterocyclic systems. nih.gov

Advanced Computational Modeling for Property Prediction

The integration of computational chemistry is set to accelerate research and development involving pyrimidine derivatives. powertechjournal.com Molecular modeling studies are increasingly being used to design novel derivatives and predict their biological activities before their actual synthesis. nih.gov For instance, understanding the three-dimensional structure and electronic properties of this compound allows for the rational design of new molecules with improved specificity for biological targets. nih.gov

Future research will likely leverage artificial intelligence (AI) and machine learning for reaction design and property prediction. powertechjournal.com These advanced computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new derivatives and optimize synthetic pathways. By predicting properties such as binding affinity to specific enzymes or receptors, computational models can guide synthetic efforts toward compounds with the highest potential for desired biological effects, significantly reducing the time and cost of drug discovery and development. researchgate.net

Development of Derivatives with Enhanced Biological Specificity

A major thrust of future research is the synthesis and evaluation of novel derivatives of this compound with enhanced and specific biological activities. The 4,6-dimethoxypyrimidin-2-yl moiety is a well-established pharmacophore, present in numerous herbicides and other biologically active compounds. nih.gov

Current research focuses on creating new analogues to target a range of diseases. Scientists are synthesizing pyrimidine derivatives and testing them for anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. researchgate.nettandfonline.com For example, new pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of EGFR tyrosine kinase for potential anticancer applications. gsconlinepress.com Similarly, the development of pyrimidine derivatives fused with other heterocyclic rings like pyrazole (B372694) or triazole is an active area of investigation to discover compounds with novel or improved therapeutic profiles. tandfonline.comtandfonline.com The goal is to modify the core structure to achieve higher potency and selectivity, thereby minimizing off-target effects. The development of derivatives for use as potent and selective herbicides also continues to be an important application. chemicalbook.com

| Derivative Class | Potential Application | Research Focus |

| Pyrimidine-5-carbonitriles | Anticancer | EGFR tyrosine kinase inhibition. gsconlinepress.com |

| Pyrido[2,3-d]pyrimidines | Antioxidant, Anticancer | Synthesis via condensation reactions. nih.gov |

| Fused Pyrimidines (e.g., with pyrazole) | Anticancer, Anti-inflammatory | Creation of novel heterocyclic systems with enhanced activity. tandfonline.comtandfonline.com |

| 2′-pyrimidinecarbonylsulfonanilides | Herbicidal | Synthesis from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808). chemicalbook.com |

Sustainable and Eco-friendly Production Technologies

In line with the principles of green chemistry, a significant future direction is the development of sustainable and eco-friendly technologies for the production of this compound and other pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.com Traditional synthetic routes often involve toxic solvents, hazardous reagents like dimethyl sulfate (B86663) and phosphorus oxychloride, and generate significant chemical waste. researchgate.netasianpubs.orgrasayanjournal.co.in

Emerging research focuses on several green chemistry strategies:

Safer Reagents: Replacing highly toxic methylating agents like dimethyl sulfate with less hazardous alternatives such as chloromethane is a key development. researchgate.net

Green Solvents: The use of ionic liquids or solvent-free reaction conditions is being explored to reduce the environmental impact of organic solvents. rasayanjournal.co.in

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. powertechjournal.comrasayanjournal.co.in

Catalysis: The use of reusable catalysts, including biocatalysts, can improve reaction efficiency and minimize waste. powertechjournal.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are being investigated to maximize atom economy and reduce the number of synthetic steps and purification processes. rasayanjournal.co.in

These sustainable approaches not only reduce the environmental footprint of chemical manufacturing but also offer financial benefits through higher yields, reduced waste disposal costs, and simpler workup procedures. rasayanjournal.co.in The implementation of these green technologies will be crucial for the large-scale industrial production of pyrimidine-based compounds. asianpubs.org

Q & A

Q. What are the critical safety precautions for handling 4,6-dimethoxy-2-methylpyrimidine in laboratory settings?

- Methodological Answer : When handling this compound, adhere to the following protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powdered forms .

- Engineering Controls : Operate in a fume hood or under local exhaust ventilation to minimize inhalation exposure .

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers away from oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Purity assessment typically involves:

- HPLC : Use a C18 column with UV detection at 254 nm. A single peak with >98% area indicates high purity .

- NMR Spectroscopy : Compare NMR signals with reference data (e.g., δ 3.8 ppm for methoxy groups, δ 2.5 ppm for methyl groups) .

- Melting Point : Confirm consistency with literature values (e.g., >360°C for related dihydroxy analogs) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Key methods include:

- Nucleophilic Substitution : React 4,6-dichloro-2-methylpyrimidine with sodium methoxide in methanol under reflux (70°C, 12 hrs) .

- Hydrolysis-Etherification : Start with 4,6-dihydroxy-2-methylpyrimidine, treat with dimethyl sulfate in alkaline conditions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Nucleophilic Substitution | 75–85 | 95–98 | NaOMe, MeOH |

| Hydrolysis-Etherification | 60–70 | 90–95 | (CH)SO, NaOH |

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal structure of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals:

- Hydrogen Bonding : N–H⋯Cl and C–H⋯Cl interactions stabilize 2D networks in pyrimidinium chloride salts (e.g., centroid–centroid π–π distance = 3.5501 Å) .

- Planarity : The pyrimidine ring exhibits minimal deviation (r.m.s. = 0.043 Å), with methoxy/methyl groups slightly distorting planarity .

Implication : Structural rigidity affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Common issues and solutions:

- Demethylation : Use anhydrous conditions and avoid strong acids. Replace methoxy groups with electron-withdrawing substituents (e.g., Cl) to stabilize intermediates .

- Ring Oxidation : Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres (N/Ar) .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of Grignard reagent for alkylation) .

Q. How does the electronic structure of this compound affect its reactivity in cross-coupling reactions?

- Methodological Answer : Computational (DFT) and experimental data show:

- Electron-Donating Effects : Methoxy groups increase electron density at C-2 and C-4, favoring electrophilic substitution .

- Steric Hindrance : The methyl group at C-2 slows nucleophilic attack; use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

Table 2 : Hammett Constants for Substituents

| Position | Substituent | σ | σ |

|---|---|---|---|

| C-2 | -CH | -0.17 | -0.07 |

| C-4/C-6 | -OCH | -0.27 | 0.12 |

Troubleshooting & Data Analysis

Q. How to resolve discrepancies in reported melting points for this compound analogs?

- Methodological Answer : Variations arise from:

Q. What analytical techniques confirm the stability of this compound under reaction conditions?

- Methodological Answer : Monitor stability using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.